REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:18])[N:4](CC)[C:5](CC)=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:7]=1.ONC(=N)C1C(=O)N(CC)C(CC)=C(C2C=CN=CC=2)C=1>>[NH2:1][C:2]1[C:3](=[O:18])[NH:4][CH:5]=[C:6]([C:8]2[CH:9]=[CH:10][N:11]=[CH:12][CH:13]=2)[CH:7]=1
|
Name
|
3-Amino-1,6-diethyl-5-(4-pyridinyl)-2(1H)pyridinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(N(C(=C(C1)C1=CC=NC=C1)CC)CC)=O
|
Name
|
N-hydroxy-1,6-diethyl-1,2-dihydro-2-oxo-5-(4-pyridinyl)nicotinimidamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ONC(C=1C(N(C(=C(C1)C1=CC=NC=C1)CC)CC)=O)=N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(NC=C(C1)C1=CC=NC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |